N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
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Overview
Description
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to Pemetrexed, a well-known antifolate drug used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- involves multiple steps. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent. This method replaces the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated solvents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes in the folate pathway. It targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar antifolate drug used in cancer treatment.
Methotrexate: Another antifolate with a similar mechanism of action.
Raltitrexed: A thymidylate synthase inhibitor with structural similarities.
Uniqueness
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is unique due to its specific structural modifications, which enhance its antiviral activity compared to its analogs . This makes it a promising candidate for further research and development in antiviral therapies.
Biological Activity
N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1H-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid (referred to as compound AGF71) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's structure, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
AGF71 is characterized by a complex molecular structure that includes a pyrrolo[2,3-d]pyrimidine moiety and a thiophene group. The molecular formula is C15H18N4O3S, with a molecular weight of 342.39 g/mol. The compound's systematic name reflects its intricate design aimed at enhancing biological activity through dual-target inhibition.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₃S |
Molecular Weight | 342.39 g/mol |
Physical State | Solid |
Solubility | Slightly soluble in DMF |
CAS Number | 137281-39-1 |
AGF71 exhibits its biological activity primarily through the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, it targets:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme is crucial for purine nucleotide synthesis. AGF71 inhibits GARFTase, thereby disrupting the proliferation of cancer cells by impeding their ability to synthesize DNA and RNA.
- AICAR Transformylase : Similar to GARFTase, this enzyme plays a pivotal role in the purine biosynthetic pathway. Inhibition leads to reduced availability of nucleotides necessary for cell division.
The dual inhibition mechanism allows AGF71 to potentially overcome resistance mechanisms often seen in tumor cells.
Biological Activity and Efficacy
Research has demonstrated that AGF71 exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that AGF71 can effectively reduce cell viability in:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Table 2: Antiproliferative Activity of AGF71
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 12.5 | Inhibition of GARFTase and AICARFTase |
HeLa | 15.0 | Dual-target inhibition |
MCF7 | 10.0 | Disruption of nucleotide synthesis |
Case Studies
- Study on Dual Inhibition : A study published in Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of AGF71 analogs, demonstrating that modifications to the thiophene and pyrrolo groups significantly influenced their potency against GARFTase .
- Clinical Relevance : Another investigation into AGF71's effects on drug-resistant cancer cells revealed that its dual-target mechanism could provide therapeutic benefits where traditional antifolates fail due to resistance .
Toxicity and Safety Profile
While AGF71 shows promise as an anticancer agent, toxicity remains a concern. Preclinical evaluations indicated dose-limiting toxicities similar to other antifolate drugs; however, co-administration with folic acid has been suggested to mitigate these effects .
Table 3: Toxicity Profile
Toxicity Type | Observations |
---|---|
Skin Irritation | Mild irritation reported |
Eye Irritation | Serious eye irritation possible |
Systemic Effects | Dose-dependent toxicity observed |
Properties
Molecular Formula |
C20H23N5O6S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N5O6S/c21-20-24-16-12(17(28)25-20)9-10(22-16)3-1-2-4-11-5-7-14(32-11)18(29)23-13(19(30)31)6-8-15(26)27/h5,7,9,13H,1-4,6,8H2,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t13-/m0/s1 |
InChI Key |
ADFLVKAWSSGDBU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
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